molecular formula C18H17N3O3S B2406254 methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448122-03-9

methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2406254
CAS No.: 1448122-03-9
M. Wt: 355.41
InChI Key: YPVDUBCEJVULGC-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that finds relevance in various fields of science and industry due to its unique structural features. This compound features a pyrazole ring attached to a thiophene group and further linked to a benzoate ester, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVDUBCEJVULGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple reaction steps:

  • Pyrazole Formation: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3-(thiophen-2-yl)hydrazine with ethyl acetoacetate under acidic or basic conditions.

  • Carbamoylation: : Next, the pyrazole compound undergoes carbamoylation. This involves the reaction of the pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the carbamoyl derivative.

  • Benzoate Ester Formation: : The final step involves esterification. This carbamoyl derivative is then reacted with methyl 4-carboxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate undergoes several types of chemical reactions, including:

  • Oxidation: : It can undergo oxidation reactions at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The compound can be reduced at the pyrazole ring to form hydropyrazole derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Substitution reactions might involve reagents like halogens, organolithium compounds, or Grignard reagents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Hydropyrazoles.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity against various pathogens. Studies on related thiophene derivatives have demonstrated effectiveness against bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Azzam et al. (2024) Investigated thiazole derivatives, demonstrating their biological activities including anti-inflammatory effects.
PMC Study on Pyrazole Derivatives (2020) Highlighted the synthesis of pyrazole compounds with significant anticancer activity via apoptosis induction.
Sigma-Aldrich Product Information Provided insights into the synthesis and characterization of related pyrazole compounds, emphasizing their pharmacological potential.

Mechanism of Action

The mechanism of action of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate largely depends on its interaction with molecular targets. Typically, the compound interacts with enzymes or receptors, leading to alterations in biological pathways. The pyrazole ring is known for its ability to inhibit enzymes by mimicking natural substrates, thus blocking the active sites. The thiophene group adds to the molecule's ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can be compared with other compounds like:

  • Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: : Lacks the thiophene ring, leading to different chemical and biological properties.

  • Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)carbamoyl)benzoate: : The presence of a methyl group instead of an ethyl group results in variations in reactivity and application.

  • 4-((2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid: : The absence of the methyl ester group alters its solubility and reactivity.

Each of these compounds showcases distinct features that can be advantageous or limiting depending on the intended application.

Hope this gives you a comprehensive view of this compound!

Biological Activity

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4S2, with a molecular weight of 373.46 g/mol. The compound features a benzoate moiety linked to a thiophenyl-substituted pyrazole through an ethyl carbamoyl group.

PropertyValue
Molecular FormulaC17H17N3O4S2
Molecular Weight373.46 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes may include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate ketones.
  • Introduction of the Thiophene Group : Achieved through Friedel-Crafts acylation.
  • Coupling Reactions : Linking the benzoate moiety via carbamoylation reactions.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activities. For instance:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the range of 0.16 µM to 5.85 µM against various cancer cell lines, including MCF7 and A549, indicating potent antiproliferative effects .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the thiophene and pyrazole rings enhances its binding affinity to these targets.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Antiproliferative Activity : A study evaluated a series of pyrazole derivatives, revealing that modifications to the thiophene substituent significantly influenced their anticancer efficacy .
  • Inhibition Studies : Research showed that similar compounds inhibited key pathways in cancer cell lines, leading to increased apoptosis rates and reduced tumor growth in vitro .

Q & A

Q. What are the recommended synthetic routes for methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate?

The compound can be synthesized via multi-step protocols involving cyclocondensation, carbamoylation, and esterification. For example:

  • Step 1 : Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole-thiophene core .
  • Step 2 : Carbamoylation using ethyl carbamoyl chloride derivatives under reflux conditions in ethanol with catalytic acetic acid .
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol in the presence of acid catalysts .
    Key Conditions : Reflux at 65–80°C for 4–6 hours, followed by recrystallization (methanol/ethanol) to purify .

Q. What safety precautions are necessary when handling this compound?

Based on its acute toxicity (Category 4 for oral, dermal, and inhalation exposure):

  • PPE : Wear nitrile gloves, lab coats, and EN 166-approved safety goggles .
  • Ventilation : Use a fume hood or ensure local exhaust ventilation to minimize dust/aerosol exposure .
  • Storage : Store in tightly sealed containers in a cool (<25°C), dry, and well-ventilated area away from oxidizers .
  • Emergency Measures : Wash skin immediately with water for 15 minutes; seek medical attention if inhaled .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • Spectroscopy : IR (e.g., carbonyl stretch at ~1720 cm⁻¹), NMR (¹H/¹³C for aromatic and carbamate protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Thermal Analysis : Melting point determination (reported mp ranges: 139–158°C for related analogs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) for charge transfer behavior .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, logP (~2.8), and blood-brain barrier permeability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance carbamoylation efficiency .
  • Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates .
  • Workflow Adjustments : Implement continuous-flow reactors to reduce reaction time and improve reproducibility .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Comparative studies of analogs reveal:

Modification Impact Reference
Thiophene → PhenylReduced antimicrobial activity
Methyl ester → Free acidEnhanced enzyme inhibition (IC₅₀ ↓ 40%)
Pyrazole N-substitutionImproved solubility but lower thermal stability

Q. How can contradictory data in toxicity or bioactivity studies be resolved?

  • Case Example : Discrepancies in acute toxicity classifications may arise from batch impurities. Mitigation steps:
    • Purity Analysis : Use LC-MS to confirm ≥95% purity .
    • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) to validate toxicity thresholds .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-carboxylates) to identify trends .

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